molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

1-Fluoro-4-nitronaphthalene

Cat. No. B1331356
CAS RN: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitronaphthalene is a chemical compound that is part of the nitronaphthalene family, which are derivatives of naphthalene with nitro groups attached. These compounds are of interest due to their photochemical properties and potential applications in various fields, including the synthesis of other chemicals and understanding atmospheric processes.

Synthesis Analysis

The synthesis of 1-fluoro-4-nitronaphthalene can be achieved through the direct nitration of 1-fluoronaphthalene using fuming nitric acid, which results in a good yield of the target compound . Additionally, a modified Schiemann reaction has been employed to prepare fluoronitronaphthalenes, including 1-fluoro-4-nitronaphthalene, by diazotisation of nitroamine fluoborate salts followed by decomposition of the diazonium fluoborate salts .

Molecular Structure Analysis

The molecular structure of 1-fluoro-4-nitronaphthalene, like other nitronaphthalenes, is characterized by the presence of a nitro group and a fluorine atom attached to the naphthalene ring system. The position of these substituents on the ring system can significantly influence the compound's photochemical and photophysical properties.

Chemical Reactions Analysis

1-Fluoro-4-nitronaphthalene can participate in various chemical reactions. For instance, it has been shown to react with conjugated dienes at high temperatures, leading to the formation of N-naphthylpyrroles . The presence of the nitro group also activates the compound towards photosubstitution reactions, where the fluorine atom can be substituted by other groups such as methoxide or hydroxide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-4-nitronaphthalene are influenced by its molecular structure. The compound exhibits interesting photochemical behavior, such as ultrafast intersystem crossing to the triplet manifold, which has been studied in various solvents . The excited-state dynamics of 1-nitronaphthalene, a related compound, have been investigated, revealing rapid nonradiative decay channels and solvation dynamics that depend on the solvent used . Furthermore, the triplet state of 1-nitronaphthalene has been shown to photosensitize reactions in atmospheric waters, which could be a pathway to the formation of humic-like substances . These properties are crucial for understanding the environmental impact and potential applications of 1-fluoro-4-nitronaphthalene and related compounds.

Relevant Case Studies

A case study involving 1-nitronaphthalene, a close relative of 1-fluoro-4-nitronaphthalene, demonstrated its mutagenic potential and acute toxicity in rodents, affecting both the liver and lungs . This study provides insight into the toxicological profile of nitronaphthalenes and highlights the importance of understanding the health implications of these compounds.

Scientific Research Applications

  • Synthesis and Characterization :

    • 1-Fluoro-4-nitronaphthalene can be synthesized from 1-fluoronaphthalene through direct nitration, leading to a good yield. This compound, along with other 1-fluoronitronaphthalenes, serves as a precursor for the preparation of corresponding 1-fluoronaphthylamines (Bassilios, Shawky, & Salem, 2010).
  • Photochemical Properties and Reactions :

    • 1-Fluoro-4-nitronaphthalene is involved in photosubstitution reactions, influenced by the nitro group's activating effect. This characteristic is significant in the study of aromatic compounds' photochemical properties (Lammers & Cornelisse, 1977).
  • Atmospheric Chemistry and Environmental Implications :

    • The kinetics mechanism involving nitronaphthalenes, including 1-Fluoro-4-nitronaphthalene, has been added to the Carbon Bond-4 photochemical smog mechanism. This aids in modeling their formation, decay, and partitioning in atmospheric conditions (Feilberg et al., 1999).
  • Photochemistry and Photophysics :

    • Studies on the ultrafast intersystem crossing in 1-nitronaphthalene, a process crucial for understanding the molecular spin state changes and photophysics of nitro-polycyclic aromatic hydrocarbons, are relevant to 1-Fluoro-4-nitronaphthalene (Zugazagoitia et al., 2008).
  • Potential Application in Batteries :

    • Exploration of 1-nitronaphthalene as a cathode material for magnesium reserve batteries might extend to 1-Fluoro-4-nitronaphthalene, considering the structural similarities and potential electrochemical properties (Thirunakaran et al., 1996).

Safety and Hazards

The safety data sheet for 1-Fluoro-4-nitronaphthalene indicates that it is toxic if swallowed and very toxic in contact with skin . It is also irritating to eyes, respiratory system, and skin . It should be handled with care, avoiding breathing dust and prolonged or repeated contact with skin .

properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-nitronaphthalene

CAS RN

341-92-4
Record name 341-92-4
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Record name 1-fluoro-4-nitronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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